N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide
Overview
Description
N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a phenyl ring, which is further substituted with a 2-methyl-3-{[(2-methylphenyl)acetyl]amino} group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide typically involves the following steps:
Acylation Reaction: The starting material, 2-methylphenylacetic acid, is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acyl chloride is then reacted with 2-methyl-3-aminophenylpropanamide in the presence of a base such as triethylamine (TEA) to form the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be scaled up using continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)acetamide: Similar structure but lacks the propanamide group.
N-(3-methylphenyl)propanamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N-(2-methyl-3-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is unique due to its specific substitution pattern and the presence of both acyl and amide functionalities. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-methyl-3-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-18(22)20-16-10-7-11-17(14(16)3)21-19(23)12-15-9-6-5-8-13(15)2/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIKOZJKTVCZTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)CC2=CC=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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